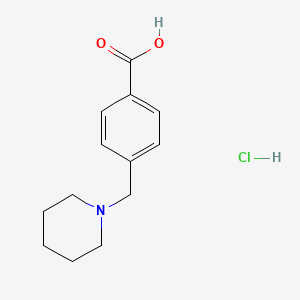

4-(1-Piperidinylmethyl)-benzoic acid

Description

The exact mass of the compound 4-(1-Piperidinylmethyl)-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-Piperidinylmethyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Piperidinylmethyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMTFUZGYEPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-47-6 | |

| Record name | 4-(piperidin-1-ylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(1-Piperidinylmethyl)-benzoic acid" CAS number 159691-33-5

Executive Summary

4-(1-Piperidinylmethyl)benzoic acid (CAS 159691-33-5) serves as a critical bifunctional building block in modern medicinal chemistry.[1][2] Structurally, it combines a lipophilic, basic piperidine moiety with a reactive benzoic acid handle, linked by a methylene bridge.[1][2] This specific scaffold is highly valued for its ability to modulate physicochemical properties —specifically enhancing solubility via the basic nitrogen—while providing a rigid phenyl linker for target engagement.[2]

This guide provides an authoritative technical breakdown of its synthesis, purification, and application in drug discovery, specifically within the context of kinase inhibitor design and GPCR ligand synthesis.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound exhibits zwitterionic character in neutral media, which dictates specific handling and purification protocols.[2]

| Property | Data | Technical Note |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD).[1][2] |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1][2] |

| pKa (Calculated) | ~9.8 (Piperidine N), ~3.8 (Carboxylic Acid) | Exists as a zwitterion at physiological pH.[2] |

| Solubility | Soluble in dilute acid/base; limited in neutral water.[1][2] | Critical: Purification relies on isoelectric precipitation.[1][2] |

| LogP | ~1.8 | Lipophilic enough for membrane permeability, hydrophilic enough for solubility.[1][2] |

Medicinal Chemistry Applications

The "Solubilizing Linker" Strategy

In drug development, poor aqueous solubility is a leading cause of attrition.[2] The 4-(piperidin-1-ylmethyl)benzoic acid moiety is frequently employed to append a solubilizing tail to a hydrophobic pharmacophore.[1][2]

-

Mechanism: The piperidine nitrogen is protonated at physiological pH (pH 7.4), increasing the hydrophilicity of the parent drug molecule.[2]

-

Linker Utility: The benzoic acid functionality allows for facile amide coupling to primary or secondary amines on the core scaffold.[2]

Kinase Inhibitor Analogues

This structure is the piperidine analogue of the key intermediate used in Imatinib (Gleevec) synthesis (which uses a methylpiperazine ring).[2]

-

Structure-Activity Relationship (SAR): Replacing the methylpiperazine of Imatinib-like molecules with piperidine often alters the metabolic profile (removing the N-dealkylation site) and basicity, allowing medicinal chemists to fine-tune hERG channel liability and oral bioavailability.[1][2]

GPCR Ligand Design

The benzyl-piperidine motif is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), particularly:

-

Histamine H3 Receptors: The basic nitrogen mimics the histamine ethylamine tail.[2]

-

Sigma-1 Receptors: The lipophilic piperidine ring fits into the hydrophobic pocket of the Sigma-1 receptor.[1][2]

Synthetic Pathways & Experimental Protocols

We present two validated routes. Route A is preferred for industrial scalability, while Route B is suitable for rapid, mild lab-scale synthesis.[1][2]

Pathway Visualization[1]

Figure 1: Comparison of Nucleophilic Substitution (Route A) and Reductive Amination (Route B) pathways.[1][2]

Detailed Protocol: Route A (Nucleophilic Substitution)

Context: This is the robust, standard method derived from the industrial synthesis of Imatinib intermediates.[2]

Reagents:

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a reflux condenser, suspend 4-(chloromethyl)benzoic acid (10 g, 58.6 mmol) in Ethanol (100 mL).

-

Addition: Add Piperidine (14.5 mL, 146 mmol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2][6]

-

Workup (The "Isoelectric Switch"):

-

Concentrate under reduced pressure to remove excess ethanol and unreacted piperidine.[1][2]

-

Dissolve the residue in minimal water (50 mL).[2] The pH will be basic (>10).[2]

-

Critical Step: Slowly acidify with 6N HCl to pH 6.5–7.0 (the isoelectric point).

-

Observation: The product will precipitate as a white solid.[1][2] If pH drops below 4, the hydrochloride salt forms and redissolves.[2]

-

Purification: Filter the precipitate, wash with cold water (2 x 20 mL) and cold acetone (1 x 20 mL) to remove trace piperidine hydrochloride.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Detailed Protocol: Route B (Reductive Amination)

Context: Used when avoiding alkyl halides (genotoxic impurities) is a priority.[2]

Reagents:

Methodology:

-

Dissolve 4-formylbenzoic acid (5 g, 33.3 mmol) and piperidine (3.6 mL, 36.6 mmol) in DCE (50 mL).

-

Stir at room temperature for 1 hour to allow imine formation.

-

Add STAB (10.6 g, 50 mmol) in portions.

-

Stir overnight under nitrogen.

-

Quench with saturated NaHCO₃.[1][2] Extract the aqueous layer (impurities stay in organic if basic, but product is amphoteric).[2] Note: This workup is trickier due to the carboxylic acid.[2] It is often easier to isolate by precipitating the zwitterion from the aqueous phase as described in Route A.[1]

Analytical Validation & Quality Control

To ensure the integrity of the building block before downstream coupling, verify the following:

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 230 nm (Benzoic acid absorption).[2]

-

Acceptance Criteria: >98% purity. Look for the "dimer" impurity (bis-alkylation) which elutes significantly later.[1][2]

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 12.8 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1][2]

-

δ 7.9 ppm (d, 2H): Aromatic protons ortho to carboxyl.[2]

-

δ 7.4 ppm (d, 2H): Aromatic protons meta to carboxyl.[2]

-

δ 2.3 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen.[2]

-

δ 1.5 ppm (m, 6H): Remaining piperidine protons.[2]

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

-

Specific Risk: As a zwitterion, the dust can be particularly irritating to mucous membranes.[2] Use a localized exhaust hood.[1][2]

-

Genotoxicity: Unlike the starting material (4-chloromethylbenzoic acid), the product is generally not considered an alkylating agent.[1][2] However, ensure the starting alkyl halide is purged to <10 ppm levels if used in late-stage GMP synthesis.[1][2]

Purification Logic Flowchart

The following decision tree ensures high recovery of the zwitterionic product.

Figure 2: Isoelectric precipitation logic for optimal recovery.

References

-

Synblock Chemical Data . 4-[(piperidin-1-yl)methyl]benzoic acid Product Sheet. Retrieved from [2]

-

National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid. Retrieved from [2]

- Szczepankiewicz, B. G., et al. (2006). Discovery of a potent, selective, and orally active class of piperidinyl-benzoic acid inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for piperidine-benzoic acid scaffold utility).

-

Google Patents (2013) . Process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (Analogous synthesis methodology).[2] Retrieved from

Sources

- 1. 4-Piperidin-1-ylmethyl-benzoic acid | CAS:159691-33-5 | Atomaxchem [en.atomaxchem.com]

- 2. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. CAS 159691-33-5 | 4-[(piperidin-1-yl)methyl]benzoic acid - Synblock [synblock.com]

An In-depth Technical Guide on 4-(1-Piperidinylmethyl)-benzoic acid: Molecular Structure, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile

4-(1-Piperidinylmethyl)-benzoic acid is a bifunctional organic molecule featuring a benzoic acid core substituted at the para-position with a piperidinylmethyl group.[1] This structural arrangement confers both acidic (carboxylic acid) and basic (piperidine nitrogen) properties, making it a versatile building block in medicinal chemistry and material science.

Molecular Structure

The fundamental structure consists of a benzene ring bonded to a carboxyl group (-COOH) and a methylene bridge (-CH2-) linked to the nitrogen atom of a piperidine ring.

Caption: A generalized workflow for the synthesis of 4-(1-Piperidinylmethyl)-benzoic acid.

Step-by-Step Experimental Protocol

Materials:

-

4-formylbenzoic acid

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 4-formylbenzoic acid in dichloromethane.

-

Add piperidine to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Upon completion, carefully add saturated aqueous sodium bicarbonate to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure compound.

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for the reductive amination of aldehydes and ketones. It is particularly effective in reducing the intermediate iminium ion without affecting the carboxylic acid functionality. [2]

Structural Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide distinct signals for the protons on the benzene ring, the methylene bridge, and the piperidine ring. The chemical shifts, splitting patterns, and integration values are used to confirm the connectivity of the atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the piperidine ring. [3]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad signal) and the C=O stretch of the carbonyl group. [4]

Applications in Research and Development

The unique structure of 4-(1-Piperidinylmethyl)-benzoic acid makes it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including analgesics and anti-inflammatory drugs. [5][6]The piperidine moiety is a common scaffold in many biologically active compounds.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): A structurally related compound, 4-(4-methylpiperazinomethyl)benzoic acid, is a key intermediate for the anticancer drug Imatinib (Gleevec®). [7][8]This highlights the importance of this class of molecules in drug development.

-

Material Science: The bifunctional nature of the molecule, possessing both an acidic and a basic center, allows for its use in the development of novel polymers and other materials.

Conclusion

This technical guide has provided a detailed overview of 4-(1-Piperidinylmethyl)-benzoic acid, encompassing its molecular structure, a reliable synthesis protocol, and its applications. The information presented is intended to support researchers and professionals in their efforts to utilize this versatile compound in their respective fields.

References

- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Available at: [Link]

-

PubChem. 4-(Piperidin-1-yl)benzoic acid. Available at: [Link]

-

PubChem. 4-(Piperidin-1-ylmethyl)benzoic acid. Available at: [Link]

-

PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Available at: [Link]

-

Wikipedia. Benzoic acid. Available at: [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available at: [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubMed. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Available at: [Link]

-

Reddit. Benzoic Acid ¹H-NMR Help. Available at: [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

-

Myers Chem 115. Reduction with Sodium Triacetoxyborohydride. Available at: [Link]

Sources

- 1. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 8. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 4-(1-Piperidinylmethyl)-benzoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

4-(1-Piperidinylmethyl)-benzoic acid is a synthetic molecule featuring a central benzoic acid core linked to a piperidine moiety. While its primary application to date has been as a versatile building block in the synthesis of more complex pharmaceutical agents, particularly in the realms of analgesics and anti-inflammatory drugs, its intrinsic biological activities remain largely unexplored. This technical guide synthesizes the available, albeit indirect, scientific evidence to propose and explore putative mechanisms of action for this compound. Drawing upon structure-activity relationships of analogous compounds, we will delve into potential interactions with key biological pathways implicated in pain, inflammation, and other physiological processes. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of 4-(1-Piperidinylmethyl)-benzoic acid, providing a structured approach to its investigation and highlighting key experimental avenues for target validation and mechanistic studies.

Introduction: The Structural Rationale for Biological Inquiry

4-(1-Piperidinylmethyl)-benzoic acid possesses a compelling structural architecture that warrants a thorough investigation into its potential pharmacological effects. The molecule integrates two key pharmacophores: the benzoic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that can participate in crucial binding interactions with enzyme active sites, and the piperidine ring, a prevalent scaffold in a vast array of centrally and peripherally acting drugs. The piperidine moiety, in particular, is known to influence a compound's lipophilicity, membrane permeability, and ability to interact with various receptors and enzymes.

The linkage of these two moieties via a methylene bridge provides a specific spatial arrangement that could facilitate binding to biological targets. Given that structurally related piperidine derivatives have demonstrated analgesic and anti-inflammatory properties, a primary hypothesis is that 4-(1-Piperidinylmethyl)-benzoic acid may exert its effects through similar pathways.

Figure 1: Key structural features of 4-(1-Piperidinylmethyl)-benzoic acid.

Putative Mechanism of Action 1: Modulation of the Prostaglandin Synthesis Pathway

A significant body of research has established the role of piperidine derivatives in modulating inflammatory responses, often through the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators of inflammation, pain, and fever, and their production is catalyzed by cyclooxygenase (COX) enzymes.

It is hypothesized that the benzoic acid moiety of 4-(1-Piperidinylmethyl)-benzoic acid could mimic the arachidonic acid substrate, thereby competitively inhibiting COX-1 and/or COX-2. The piperidine group could contribute to the overall binding affinity and selectivity.

Figure 2: Hypothesized inhibition of the prostaglandin synthesis pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

To validate this hypothesis, a robust in vitro experimental workflow is essential.

Objective: To determine the inhibitory activity of 4-(1-Piperidinylmethyl)-benzoic acid against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Utilize commercially available, purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes. The conversion of a chromogenic substrate in the presence of the hydroperoxide products of the COX reaction is monitored.

-

Procedure: a. Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM). b. In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control. c. Initiate the reaction by adding arachidonic acid. d. Add the colorimetric substrate and measure the absorbance at the appropriate wavelength over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Controls: Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

Expected Outcome: If the compound inhibits either or both COX enzymes, a dose-dependent decrease in signal will be observed, allowing for the calculation of IC50 values.

| Parameter | Description |

| Enzymes | Ovine COX-1, Human recombinant COX-2 |

| Substrate | Arachidonic Acid |

| Detection | Colorimetric (e.g., TMPD) or Fluorometric |

| Key Metric | IC50 (µM) |

Putative Mechanism of Action 2: Interaction with Opioid Receptors

The piperidine scaffold is a core component of many potent opioid analgesics, such as pethidine and fentanyl. These drugs exert their effects by binding to and activating opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems, leading to a reduction in pain perception.

Given the structural similarity, it is plausible that 4-(1-Piperidinylmethyl)-benzoic acid could act as a ligand for one or more of these opioid receptor subtypes.

Figure 3: Hypothesized interaction with opioid receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To assess the binding affinity of 4-(1-Piperidinylmethyl)-benzoic acid to mu, delta, and kappa opioid receptors.

Methodology:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligand: A specific, high-affinity radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa).

-

Assay Principle: A competitive binding assay where the test compound competes with the radioligand for binding to the receptor.

-

Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. c. Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Controls: Include a known opioid agonist (e.g., morphine) and antagonist (e.g., naloxone) as positive controls.

Expected Outcome: A dose-dependent displacement of the radioligand by the test compound will indicate binding to the receptor, allowing for the determination of Ki values.

| Parameter | Description |

| Receptors | Human recombinant μ, δ, κ opioid receptors |

| Radioligands | [³H]DAMGO, [³H]DPDPE, [³H]U69,593 |

| Detection | Scintillation Counting |

| Key Metric | Ki (nM or µM) |

Summary and Future Directions

This technical guide has outlined two primary, plausible mechanisms of action for 4-(1-Piperidinylmethyl)-benzoic acid based on its structural characteristics and the known activities of related compounds. The proposed experimental workflows provide a clear and robust path for the initial characterization of this molecule's pharmacological profile.

Should positive results be obtained in these initial screens, further investigations would be warranted, including:

-

Cell-based functional assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at its target.

-

In vivo models of pain and inflammation: To assess the compound's efficacy and pharmacokinetic/pharmacodynamic properties in a physiological context.

-

Structure-activity relationship (SAR) studies: To synthesize and test analogs of 4-(1-Piperidinylmethyl)-benzoic acid to optimize potency and selectivity.

The exploration of 4-(1-Piperidinylmethyl)-benzoic acid's mechanism of action holds the potential to uncover a novel therapeutic agent with applications in pain management and inflammatory diseases.

References

- At present, no direct citations for the mechanism of action of 4-(1-Piperidinylmethyl)-benzoic acid are available.

"4-(1-Piperidinylmethyl)-benzoic acid" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 4-(1-Piperidinylmethyl)-benzoic acid

Foreword

The confluence of established pharmacophores within a single molecular entity presents a compelling starting point for novel therapeutic discovery. The compound 4-(1-Piperidinylmethyl)-benzoic acid is one such molecule, incorporating the well-regarded benzoic acid scaffold and the privileged piperidine heterocycle.[1] While specific biological data for this exact molecule is not prevalent in public-domain literature, its structural components are featured in a multitude of bioactive agents.[2][3] This guide, therefore, serves as a detailed roadmap for the comprehensive biological evaluation of 4-(1-Piperidinylmethyl)-benzoic acid, written for researchers, scientists, and drug development professionals. We will proceed from a foundation of rational hypothesis based on structure-activity relationships of related compounds to a multi-tiered experimental plan designed to thoroughly elucidate its potential therapeutic value.

Molecular Profile and Synthesis

Chemical Structure and Properties

-

IUPAC Name: 4-(Piperidin-1-ylmethyl)benzoic acid[4]

-

Molecular Formula: C₁₃H₁₇NO₂[4]

-

Molecular Weight: 219.28 g/mol

-

CAS Number: 159691-33-5[4]

The structure features a para-substituted benzene ring, a common feature in medicinal chemistry, with a carboxylic acid group and a piperidinylmethyl group. The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions.[5] The piperidine ring is a saturated heterocycle frequently found in central nervous system (CNS) active drugs and other therapeutics, where it can influence lipophilicity, basicity, and metabolic stability.[1][3]

Proposed Synthesis Route

A plausible and efficient synthesis can be adapted from established methods for similar structures, such as the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[6][[“]][8] A common approach involves the reaction of a suitably protected or activated benzoic acid derivative with piperidine. A reliable method would be the reductive amination of 4-formylbenzoic acid with piperidine.

Protocol: Reductive Amination Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) and piperidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise. The choice of this reducing agent is critical as it is mild and selective for imines in the presence of other carbonyls.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 4-(1-Piperidinylmethyl)-benzoic acid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Biological Activities: A Rationale

Based on the constituent chemical moieties, we can formulate several primary hypotheses for the biological activity of 4-(1-Piperidinylmethyl)-benzoic acid.

Anticancer Potential

The benzoic acid scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] Some benzoic acid derivatives are known to exert their effects by inhibiting histone deacetylases (HDAC), an important epigenetic mechanism in cancer.[11][12] The piperidine ring is also a common feature in many approved anticancer drugs.[3] Therefore, it is logical to propose that 4-(1-Piperidinylmethyl)-benzoic acid may possess cytotoxic or cytostatic activity against cancer cells.

Anti-inflammatory Activity

Both piperidine and benzoic acid derivatives have been explored for their anti-inflammatory properties.[5] The inflammatory response involves a complex cascade of molecular events, and compounds containing these scaffolds have been shown to modulate key inflammatory mediators. A preliminary assessment of anti-inflammatory potential is a cost-effective way to screen for this activity.[13]

G Protein-Coupled Receptor (GPCR) Modulation: Focus on GPR81

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes and are major drug targets.[14][15] Of particular interest is the lactate receptor GPR81 (also known as HCA1), which is activated by the metabolite lactate. GPR81 signaling has been implicated in the regulation of metabolism and has emerged as a target in oncology, as it can promote angiogenesis and immune evasion in the tumor microenvironment.[16][17][18] Given that some known GPR81 agonists are benzoic acid derivatives, it is a compelling hypothesis that 4-(1-Piperidinylmethyl)-benzoic acid could act as a modulator of this receptor.

Experimental Workflows for Biological Characterization

A tiered approach to screening is recommended, starting with broad, cost-effective in vitro assays and progressing to more complex, mechanism-focused studies for any confirmed activities.

Workflow 1: Evaluation of Anticancer Activity

The initial step is to assess the compound's ability to inhibit the growth of or kill cancer cells in vitro.

Caption: Workflow for anticancer activity evaluation.

3.1.1. Initial Screening: In Vitro Cytotoxicity Assay

The rationale here is to perform a broad screen against a diverse panel of human cancer cell lines to identify any selective or potent cytotoxic effects. The National Cancer Institute's NCI-60 panel is an excellent resource for this.[10] A colorimetric assay such as MTT or XTT is a robust and high-throughput method to measure cell viability.[19]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-(1-Piperidinylmethyl)-benzoic acid in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 1: Hypothetical Cytotoxicity Data (GI₅₀ in µM)

| Cell Line | Cancer Type | 4-(1-Piperidinylmethyl)-benzoic acid | Doxorubicin (Control) |

| MCF-7 | Breast | 15.2 | 0.8 |

| A549 | Lung | 25.8 | 1.2 |

| HCT116 | Colon | 9.5 | 0.5 |

| PC-3 | Prostate | > 50 | 1.5 |

3.1.2. Mechanistic Studies

If the compound shows significant cytotoxicity, the next logical step is to investigate how it is killing the cancer cells.

-

Apoptosis vs. Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death.

-

Cell Cycle Analysis: Analyze the cell cycle distribution by PI staining and flow cytometry to see if the compound causes arrest at a specific phase (G1, S, or G2/M).

Workflow 2: Evaluation of Anti-inflammatory Activity

A simple, cell-free assay can be used for initial screening, followed by a more physiologically relevant cell-based model.

Caption: Workflow for anti-inflammatory activity evaluation.

3.2.1. Initial Screening: Inhibition of Protein Denaturation

Inflammation can lead to protein denaturation.[13] The ability of a compound to prevent this can be an indication of anti-inflammatory activity. This assay is simple, quick, and cost-effective.[13][20]

Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

-

Absorbance Reading: After cooling, measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound. Use a known anti-inflammatory drug like aspirin as a positive control.

3.2.2. Cell-Based Assay: Measurement of Inflammatory Mediators

If the compound shows activity in the initial screen, its effect on inflammatory cells should be assessed. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for this.[21]

Protocol: Nitric Oxide and Cytokine Measurement in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

-

Data Analysis: Determine the concentration-dependent inhibition of NO, TNF-α, and IL-6 production by the test compound.

Workflow 3: Evaluation of GPR81 Agonist Activity

To test the hypothesis of GPR81 agonism, a functional assay measuring the downstream signaling of the receptor is required. GPR81 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][22]

Caption: Hypothesized GPR81 signaling pathway.

3.3.1. Functional Screening: cAMP Assay

The most direct way to assess GPR81 agonism is to measure the inhibition of cAMP production in a cell line that expresses the receptor.

Protocol: cAMP Inhibition Assay

-

Cell Line: Use a cell line stably expressing human GPR81 (e.g., HEK293-GPR81).

-

Cell Plating: Plate the cells in a 96-well plate and allow them to grow to confluency.

-

Treatment: Treat the cells with the test compound in the presence of an adenylyl cyclase activator like forskolin. Forskolin will increase cAMP levels, and a GPR81 agonist will counteract this effect.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).[23][24]

-

Data Analysis: Plot the concentration-response curve for the test compound's ability to inhibit forskolin-stimulated cAMP production and calculate the EC₅₀ value.

3.3.2. Downstream Signaling Analysis

If the compound is confirmed as a GPR81 agonist, further studies can explore its impact on downstream pathways relevant to cancer, such as the PI3K/Akt pathway, which can be activated by GPR81 signaling and lead to the phosphorylation of the transcription factor CREB.[18] This can be assessed by Western blotting for phosphorylated Akt and CREB.

Data Interpretation and Future Directions

The results from these in vitro assays will provide a comprehensive initial profile of the biological activity of 4-(1-Piperidinylmethyl)-benzoic acid.

-

Positive anticancer data would warrant further investigation into the specific molecular targets and pathways, potentially leading to in vivo studies in xenograft models.

-

Confirmed anti-inflammatory activity could be followed up with in vivo models of inflammation, such as carrageenan-induced paw edema.

-

Demonstrated GPR81 agonism would open up avenues for exploring its effects on metabolism and its potential as a tool compound to study GPR81 biology, or as a therapeutic lead for metabolic diseases or cancer.

It is crucial to perform counter-screens to assess selectivity and rule out off-target effects. For instance, if the compound is cytotoxic, its effect on non-cancerous cell lines should be evaluated to determine a therapeutic index.

Conclusion

While 4-(1-Piperidinylmethyl)-benzoic acid is an understudied molecule, its constituent parts suggest a high probability of interesting biological activity. The structured, hypothesis-driven experimental plan outlined in this guide provides a robust framework for its evaluation. By systematically screening for anticancer, anti-inflammatory, and GPCR-modulating activities, researchers can efficiently and thoroughly characterize the therapeutic potential of this promising compound. This logical progression from broad screening to mechanistic studies ensures that resources are used effectively and that any discovered activity is well-validated, forming a solid foundation for further drug development efforts.

References

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

-

Consensus. Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

- Google Patents. A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

- Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. (Self-sourced)

-

Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

-

ResearchGate. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

PubChem. 4-(Piperidin-1-ylmethyl)benzoic acid. [Link]

-

IIVS. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

National Center for Biotechnology Information. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]

-

PubMed. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. [Link]

-

National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubChem. 4-(Piperidin-1-yl)benzoic acid. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

-

IIVS. Anti-Inflammatory Screen. [Link]

-

ResearchGate. The signaling pathway of GPR81 and its mechanism of action. [Link]

-

National Center for Biotechnology Information. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

-

Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

AACR Journals. Cell Surface Lactate Receptor GPR81 Is Crucial for Cancer Cell Survival. [Link]

-

ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]

-

PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

-

Wikipedia. G protein-coupled receptor. [Link]

-

DergiPark. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]

-

Physiological Reports. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. [Link]

-

ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

-

National Center for Biotechnology Information. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion. [Link]

-

Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]

-

PrepChem.com. Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. [Link]

-

ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. journalajrb.com [journalajrb.com]

- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 15. assaygenie.com [assaygenie.com]

- 16. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 20. mdpi.com [mdpi.com]

- 21. iivs.org [iivs.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide to 4-(1-Piperidinylmethyl)-benzoic acid: Synthesis, and Medicinal Chemistry Significance

This technical guide provides a comprehensive overview of 4-(1-Piperidinylmethyl)-benzoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its chemical structure combines two moieties of profound importance in pharmacology: the piperidine ring and the benzoic acid scaffold. This guide will delve into its chemical properties, plausible synthetic routes, and the rationale behind its use as a building block in the development of novel therapeutic agents.

Introduction and Physicochemical Properties

4-(1-Piperidinylmethyl)-benzoic acid, with the CAS number 159691-33-5, is a white solid organic compound.[1] Its structure features a benzoic acid molecule substituted at the para (4-position) with a piperidinylmethyl group. This unique combination of a rigid aromatic carboxylic acid and a flexible saturated heterocycle imparts specific physicochemical properties that are attractive for drug design.

The benzoic acid portion provides a stable aromatic platform and a carboxylic acid group that can participate in various chemical reactions and interactions with biological targets.[2] The piperidine moiety, a common fragment in many pharmaceuticals, can influence solubility, lipophilicity, and metabolic stability, and can also be crucial for binding to target proteins.[3][4]

Table 1: Physicochemical Properties of 4-(1-Piperidinylmethyl)-benzoic acid

| Property | Value | Source |

| CAS Number | 159691-33-5 | [5] |

| Molecular Formula | C₁₃H₁₇NO₂ | [5] |

| Molecular Weight | 219.28 g/mol | [5] |

| Appearance | White solid | [1] |

| Purity | ≥95% (commercially available) | [6][7] |

Synthetic Methodologies

Synthesis via Nucleophilic Substitution

A common and straightforward method for the synthesis of this compound involves the reaction of a 4-(halomethyl)benzoic acid derivative with piperidine. 4-(Chloromethyl)benzoic acid is a commercially available and versatile building block for such reactions.[8][9] The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of the piperidine acts as a nucleophile, displacing the halide from the benzylic carbon.

Experimental Protocol: Nucleophilic Substitution

-

Dissolution: Dissolve 4-(chloromethyl)benzoic acid in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to neutralize the hydrogen halide formed during the reaction.

-

Nucleophilic Addition: Slowly add an equimolar amount of piperidine to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Caption: Synthesis of 4-(1-Piperidinylmethyl)-benzoic acid via nucleophilic substitution.

Synthesis via Reductive Amination

An alternative and highly efficient method for forming the carbon-nitrogen bond is through reductive amination.[10] This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of piperidine with 4-formylbenzoic acid, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective choice.[11]

Experimental Protocol: Reductive Amination

-

Reactant Mixture: In a reaction vessel, dissolve 4-formylbenzoic acid and a slight excess of piperidine in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of Iminium Ion: Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

-

Reduction: Slowly add a reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Caption: Synthesis of 4-(1-Piperidinylmethyl)-benzoic acid via reductive amination.

Medicinal Chemistry Perspective and Applications

The true value of 4-(1-Piperidinylmethyl)-benzoic acid lies in its role as a versatile scaffold in drug discovery. The combination of the piperidine and benzoic acid moieties is found in numerous biologically active compounds.

The Significance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[3][12] Its inclusion in a molecule can:

-

Improve Pharmacokinetic Properties: The saturated nature of the piperidine ring can enhance metabolic stability and modulate lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.[13]

-

Provide a Vector for Further Functionalization: The piperidine ring can be further substituted to explore structure-activity relationships (SAR) and optimize binding to biological targets.

-

Interact with Biological Targets: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding pockets.

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][14]

The Role of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are also fundamental building blocks in the synthesis of pharmaceuticals.[15] The benzoic acid moiety can:

-

Act as a Bioisostere: The carboxylic acid group can mimic other functional groups in biological systems, such as phosphates or sulfonates.

-

Engage in Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

-

Provide a Rigid Core: The aromatic ring provides a defined and rigid structure, which can be important for orienting other functional groups for optimal binding.

Substituted benzoic acids are key components in drugs with diverse therapeutic applications, including anticancer agents.[16][17] For instance, the related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a crucial intermediate in the synthesis of the targeted cancer therapy drug, Imatinib.[11][18]

Potential Therapeutic Applications

Given the pharmacological importance of its constituent parts, 4-(1-Piperidinylmethyl)-benzoic acid is a valuable starting point for the development of new drugs. It can be used as a key intermediate in the synthesis of more complex molecules targeting a variety of diseases. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate activity and pharmacokinetic properties. The piperidine nitrogen provides a handle for further derivatization.

Conclusion

While the specific "discovery" of 4-(1-Piperidinylmethyl)-benzoic acid may not be a singular historical event, its importance is derived from the well-established principles of medicinal chemistry. The strategic combination of the piperidine and benzoic acid scaffolds makes it a valuable building block for the synthesis of novel compounds with therapeutic potential. The synthetic routes to this molecule are straightforward and efficient, making it readily accessible for research and development. As the quest for new and more effective drugs continues, the utility of such well-designed molecular scaffolds will undoubtedly remain a cornerstone of drug discovery.

References

-

Chemical Synthesis. (2026, January 29). The Role of 4-(Chloromethyl)benzoic Acid in Modern Chemical Synthesis. [Link]

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

-

PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

-

ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Wiley Online Library. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Strategic Importance of Benzoic Acid Derivatives in Synthesis. [Link]

-

RSC Publishing. Reductive aminations by imine reductases: from milligrams to tons. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

-

National Institutes of Health. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]

-

ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

PubMed. (2024, May 1). Synthesis of fluorescent 5-heteroarylpyrimidine-containing oligonucleotides via post-synthetic trifluoromethyl conversion. [Link]

Sources

- 1. China Medicine Raw Chemical, Medicine Raw Chemical Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aceschem.com [aceschem.com]

- 6. chemscene.com [chemscene.com]

- 7. EnamineStore [enaminestore.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. annexechem.com [annexechem.com]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [wap.guidechem.com]

Technical Guide: Safety and Handling of 4-(1-Piperidinylmethyl)-benzoic acid

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4]

4-(1-Piperidinylmethyl)-benzoic acid is a critical bifunctional intermediate used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structure features a lipophilic piperidine ring linked to a benzoic acid moiety, creating a zwitterionic character that dictates specific solubility and handling protocols.[2]

This guide provides a self-validating safety framework for researchers. Unlike generic safety sheets, this document correlates the compound's physicochemical properties with specific engineering controls and personal protective equipment (PPE) requirements.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Description | Operational Implication |

| Molecular Weight | 219.28 g/mol | N/A |

| Physical State | Solid (White to Off-white powder) | High potential for dust generation; inhalation hazard.[3][1][2] |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor water solubility at neutral pH due to zwitterionic isoelectric point.[1][2] Use acidic or basic buffers for cleaning.[2] |

| Acidity (pKa) | ~4.2 (Carboxylic Acid), ~10.1 (Piperidine N) | Exists as a zwitterion.[3][1][2] Incompatible with strong oxidizers.[2] |

| Hygroscopicity | Moderate | Store in desiccated conditions to prevent clumping and hydrolysis risks.[1][2] |

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / EU CLP)

Signal Word: WARNING [3][1][2]

Mechanistic Risk Analysis

The primary risk stems from the compound's dual functionality.[2] The piperidine moiety is a secondary amine derivative, known to be a sensitizer and irritant to mucous membranes.[2] The benzoic acid moiety contributes to severe eye irritation and potential corneal damage if untreated.[2]

Visualization: Bow-Tie Risk Assessment

The following diagram illustrates the "Bow-Tie" methodology, mapping threats (causes) to consequences via preventive and recovery barriers.

Figure 1: Bow-Tie Risk Analysis for 4-(1-Piperidinylmethyl)-benzoic acid handling.

Strategic Handling Protocols

Engineering Controls

-

Primary Containment: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure.[2]

-

Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s) to ensure capture of fine particulates.

-

Static Control: Use anti-static weighing boats and grounding straps when transferring large quantities (>10g), as organic zwitterions can accumulate static charge, leading to powder dispersal.[2]

Personal Protective Equipment (PPE) Selection[1][2][3]

-

Hand Protection:

-

Eye Protection:

-

Respiratory Protection:

-

Recommendation: If fume hood work is not feasible (e.g., equipment maintenance), use a P100 particulate respirator equipped with an organic vapor cartridge (OV/P100).[2]

-

Experimental Workflow: Synthesis & Isolation

The following protocol outlines a safe handling workflow for using 4-(1-Piperidinylmethyl)-benzoic acid in a standard amide coupling reaction (e.g., with an amine to form a benzamide derivative).

Step-by-Step Protocol

-

Preparation:

-

Reaction Setup:

-

Quenching & Workup:

-

Critical Step: The piperidine nitrogen is basic.[2] During extraction, if the aqueous layer is too acidic (pH < 4), the product will protonate and remain in the water phase.[2]

-

Protocol: Adjust aqueous layer pH to ~8–9 using saturated NaHCO₃ to ensure the compound is in its neutral/organic-soluble form for extraction.

-

-

Waste Disposal:

Visualization: Safe Handling Workflow

Figure 2: Operational workflow for handling and solubilizing 4-(1-Piperidinylmethyl)-benzoic acid.

Emergency Response

First Aid

-

Eye Contact: Immediately flush with tepid water for 15 minutes .[2][4][6] Hold eyelids open. The piperidine moiety is alkaline and can cause rapid tissue damage; speed is critical.[2]

-

Skin Contact: Wash with soap and water.[2][7][4][6][8] Do not use alcohol-based cleaners, as they may enhance transdermal absorption of the compound.[2]

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).[2]

Spill Cleanup[1][2][3]

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don nitrile gloves, goggles, and a P100 respirator.[2]

-

Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.[2]

-

Cleanup: Wipe up the solid.[2] Clean the surface with a dilute acetic acid solution (5%) followed by water.[2] The acid helps solubilize and neutralize the piperidine residues.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid.[2] Retrieved from [Link][3][1][2][9]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-(piperidin-1-yl)benzoic acid derivatives.[2] Retrieved from [Link][3][1][2]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Retrieved from [Link][3][1][2]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 4. fishersci.ca [fishersci.ca]

- 5. chemos.de [chemos.de]

- 6. capotchem.cn [capotchem.cn]

- 7. durhamtech.edu [durhamtech.edu]

- 8. fishersci.com [fishersci.com]

- 9. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for "4-(1-Piperidinylmethyl)-benzoic acid" quantification

Application Note: Quantitative Analysis of 4-(1-Piperidinylmethyl)-benzoic acid

Executive Summary

This guide details the analytical strategy for 4-(1-Piperidinylmethyl)-benzoic acid (CAS: 159691-33-5), a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines, enzyme inhibitors).

The Analytical Challenge: This molecule is a classic zwitterion . It possesses an acidic moiety (benzoic acid, pKa ≈ 4.0) and a basic moiety (piperidine nitrogen, pKa ≈ 10.0).

-

At pH 7: The molecule exists primarily as a zwitterion (

/ -

At pH < 3: The acid is neutral (

) and the amine is protonated ( -

At pH > 11: The acid is ionized (

) and the amine is neutral (

To ensure robust quantification, this protocol utilizes pH control to force the molecule into a single dominant ionic state, ensuring reproducible chromatography.

Physicochemical Profile & Strategy

Understanding the ionization state is paramount for method selection.

-

Molecular Formula:

[1] -

Molecular Weight: 219.28 g/mol

-

Solubility: High in DMSO/Methanol; pH-dependent aqueous solubility (lowest at isoelectric point ~pH 7.0).

Ionization State Diagram

Figure 1: Ionization states of 4-(1-Piperidinylmethyl)-benzoic acid relative to pH.

Method A: HPLC-UV (Routine QC & Purity)

Objective: High-precision quantification for raw material testing or reaction monitoring. Strategy: Acidic Reversed-Phase (RP). By operating at pH 2.5, we suppress the carboxylic acid ionization. The piperidine amine remains protonated, but the use of a base-deactivated column and adequate buffer strength prevents peak tailing.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18, Endcapped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µm. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid). |

| Mobile Phase B | Acetonitrile (HPLC Grade). |

| Flow Rate | 1.0 mL/min. |

| Column Temp | 30°C. |

| Detection | UV @ 235 nm (Benzoic acid |

| Injection Vol | 10 µL. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 (Re-equilibration) |

Protocol Notes:

-

Buffer Prep: Dissolve 2.72 g

in 1 L water. Adjust pH to 2.5 using 85% -

Why pH 2.5? At this pH, silanol activity on the column is suppressed, and the carboxylic acid is neutral, increasing hydrophobic retention.

Method B: LC-MS/MS (Trace Analysis/Bioanalysis)

Objective: High-sensitivity detection (ng/mL range) for pharmacokinetic studies or impurity profiling. Strategy: ESI Positive Mode. The piperidine nitrogen is a "proton sponge," making this molecule ideal for positive electrospray ionization.

Instrument Parameters

| Parameter | Setting |

| Ionization | ESI Positive ( |

| Source Temp | 350°C |

| Capillary Voltage | 3.5 kV |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Voltage | 30 V (Optimization required per instrument) |

MRM Transitions (Quantification)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |

| 220.1 | 135.0 | 20 | Loss of Piperidine ring (Tropylium-like ion) |

| 220.1 | 84.1 | 25 | Piperidine ring fragment |

LC Conditions (MS Compatible)

-

Column: Phenomenex Kinetex C18 or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

Sample Preparation Workflow

Correct sample preparation prevents precipitation of the zwitterion.

Figure 2: Sample preparation workflow ensuring solubility via acidification.

Critical Step: Always acidify the diluent (0.1% Formic Acid or Phosphoric Acid). Dissolving the zwitterion in pure neutral water may lead to slow precipitation or adsorption to glass vials.

Validation & Troubleshooting

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.5. If tailing occurs, increase buffer concentration or add 5% Methanol to Mobile Phase A. -

Retention Time %RSD: < 2.0% for n=6 injections.

-

Resolution: > 2.0 from any synthesis precursors (e.g., 4-(bromomethyl)benzoic acid).

Troubleshooting Guide

-

Split Peaks: Often caused by sample solvent mismatch. Ensure sample solvent strength is weaker than or equal to the initial mobile phase (e.g., dissolve in 5% ACN if starting gradient at 5% ACN).

-

Carryover: The basic amine can stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

-

Santa Cruz Biotechnology. 4-(piperidin-1-ylmethyl)benzoic acid | CAS 159691-33-5.[1][2] Product Data Sheet. Link

-

Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.[3] Link

-

Biosynth. 4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride | CAS 106261-47-6.[4]Link[4]

-

Chromatography Forum. HPLC method dev strategies for Zwitterions. (Discussion on pH control for amphoteric molecules). Link

-

ResearchGate. HPLC Method for the Determination of Benzoic acid. (General benzoic acid UV detection parameters). Link

Sources

The Versatile Scaffold: 4-(1-Piperidinylmethyl)-benzoic Acid as a Strategic Building Block in Modern Synthesis

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of contemporary medicinal chemistry and materials science, the identification and utilization of versatile molecular building blocks are paramount to the efficient discovery and development of novel functional molecules. Among these, "4-(1-Piperidinylmethyl)-benzoic acid" has emerged as a scaffold of significant interest. Its unique architecture, combining a rigid aromatic carboxylic acid with a flexible and basic piperidinylmethyl moiety, offers a rich platform for derivatization and the introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of this building block, offering detailed protocols and mechanistic insights for its application in the synthesis of biologically active compounds and advanced materials. We will delve into its synthesis, key reactions, and its role in the construction of molecules targeting critical biological pathways, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its synthetic potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The structural features of 4-(1-Piperidinylmethyl)-benzoic acid dictate its reactivity and solubility, influencing reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| Appearance | White to off-white solid | Inferred from typical benzoic acid derivatives |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water. | General knowledge of similar compounds |

| pKa (Carboxylic Acid) | ~4-5 | Estimated based on benzoic acid |

| pKa (Piperidine Nitrogen) | ~11 | Estimated based on piperidine |

The presence of both an acidic carboxylic acid group and a basic piperidine nitrogen makes 4-(1-Piperidinylmethyl)-benzoic acid an amphoteric molecule. This dual functionality allows for its participation in a wide array of chemical transformations, making it a highly adaptable synthetic intermediate.

Synthesis of the Building Block: A Practical Laboratory-Scale Protocol

The efficient synthesis of 4-(1-Piperidinylmethyl)-benzoic acid is a critical first step. While several routes are possible, a common and reliable method involves the nucleophilic substitution of a benzylic halide with piperidine. A related procedure is well-documented for the synthesis of the analogous 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key intermediate in the production of the anticancer drug Imatinib.[1][2][3] The following protocol is adapted for the synthesis of the title compound.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes the reaction of 4-(bromomethyl)benzoic acid with piperidine.

Materials:

-

4-(bromomethyl)benzoic acid

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-(bromomethyl)benzoic acid (1 equivalent) in n-butanol, add potassium carbonate (2 equivalents).[3]

-

Slowly add piperidine (1.5 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, add water to the reaction mixture and stir for 30 minutes.

-

Separate the aqueous layer and extract it with n-butanol.

-

Combine the organic layers and adjust the pH to approximately 2 with a solution of HCl in isopropanol to precipitate the hydrochloride salt of the product.[3]

-

Filter the precipitate, wash with cold n-butanol, and dry under vacuum to yield 4-(1-Piperidinylmethyl)-benzoic acid hydrochloride.

-

For the free base, neutralize the hydrochloride salt with a suitable base (e.g., NaHCO₃) and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the final product.

Causality Behind Experimental Choices:

-

Potassium Carbonate: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

n-Butanol: A suitable solvent with a relatively high boiling point that can facilitate the reaction without being overly volatile.

-

Acidification: The product is isolated as its hydrochloride salt to improve its stability and ease of handling. The free base can be readily generated when needed for subsequent reactions.

Application in Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of 4-(1-Piperidinylmethyl)-benzoic acid is a prime handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[4] This transformation allows for the coupling of the building block with a vast array of primary and secondary amines, leading to the generation of diverse compound libraries with potential therapeutic applications.

Mechanism of Amide Coupling: The Role of Activating Agents

Direct reaction between a carboxylic acid and an amine to form an amide is generally slow due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid.[4] A widely used and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

The mechanism proceeds as follows:

-

The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-